molecular formula C15H21FN2O2 B3091748 1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel- CAS No. 1218764-14-7

1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-

Cat. No.: B3091748
CAS No.: 1218764-14-7
M. Wt: 280.34
InChI Key: IEDYIVQVXJQGQC-STQMWFEESA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3R,4R)-rel- is a complex organic compound characterized by its pyrrolidine ring and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by subsequent functionalization steps to introduce the fluorophenyl group and esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolidines or other derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.

  • Fluorophenyl derivatives: Compounds containing fluorophenyl groups but with different core structures.

Uniqueness: This compound is unique due to its specific combination of the pyrrolidine ring, amino group, and fluorophenyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDYIVQVXJQGQC-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-
Reactant of Route 3
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1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-
Reactant of Route 4
1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-
Reactant of Route 5
1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-
Reactant of Route 6
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-

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